2-Butenoic acid, polymer with ethenyl acetate

Descripción general

Descripción

2-Butenoic acid, polymer with ethenyl acetate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Binding; Film forming; Hair fixing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Butenoic acid, polymer with ethenyl acetate (CAS No. 25609-89-6), is a copolymer that has garnered interest in various fields, including materials science, biomedicine, and environmental applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is formed from the polymerization of 2-butenoic acid and ethenyl acetate. Its structure contributes to its unique properties, such as hydrophilicity and biocompatibility, which are essential for its biological applications.

Mechanisms of Biological Activity

The biological activity of 2-butenoic acid polymer is influenced by several factors:

- Hydrophilicity : The degree of hydrophilicity affects the interaction with biological systems, impacting cell adhesion and proliferation.

- Ionizable Groups : The presence of ionizable groups can enhance the polymer's interaction with biological molecules, influencing its activity in drug delivery systems and tissue engineering .

- Degradation Products : The metabolism of the polymer can yield biologically active compounds that may exert therapeutic effects or influence cellular behavior.

Antimicrobial Activity

Recent studies have shown that 2-butenoic acid polymers exhibit antimicrobial properties. For instance, a study demonstrated that these polymers could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines. In one study, the polymer was tested against melanoma cell lines (A375 and A2058), showing a dose-dependent reduction in cell viability without significant toxicity to normal cells. This suggests potential applications in targeted cancer therapies .

Biocompatibility

In vivo studies involving animal models have indicated that 2-butenoic acid polymers are well tolerated. No significant adverse effects were observed in rats administered the compound at varying doses over extended periods. Histopathological examinations revealed no abnormalities in major organs, indicating good biocompatibility .

Case Studies

Applications

The unique properties of 2-butenoic acid polymers make them suitable for various applications:

- Drug Delivery Systems : Their ability to encapsulate drugs while providing controlled release profiles enhances therapeutic efficacy.

- Tissue Engineering : The polymers can serve as scaffolds for cell growth due to their biocompatibility and mechanical properties.

- Antimicrobial Coatings : Their effectiveness against bacteria positions them as candidates for surface coatings in medical devices.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The copolymer is formed from the polymerization of vinyl acetate and crotonic acid. Its properties vary based on the ratio of these monomers, influencing solubility, viscosity, and melting point. The copolymer is typically presented as fine, transparent beads and is soluble in polar solvents like ethanol and isopropanol .

Industrial Applications

- Adhesives :

- Coatings :

- Textiles :

- Cosmetics :

Safety Assessments

Recent safety assessments have indicated that the residual vinyl acetate monomer in VA/CA copolymer remains below levels that could pose health risks. Occupational studies have shown no long-term effects from exposure to low concentrations of vinyl acetate . The polymer's use in cosmetics has been evaluated positively by various panels, confirming its safety as an ingredient under current usage practices .

Case Study 1: Cosmetic Formulations

A study conducted on various cosmetic products containing VA/CA copolymer highlighted its effectiveness as a film-forming agent. Products such as hair sprays demonstrated improved performance regarding hold and humidity resistance without compromising safety standards .

Case Study 2: Biomedical Applications

Research into the use of VA/CA copolymer in biomedical coatings revealed its potential for thromboresistance. The polymer's structure allows for modification to enhance biocompatibility, making it suitable for applications like drug delivery systems .

Propiedades

IUPAC Name |

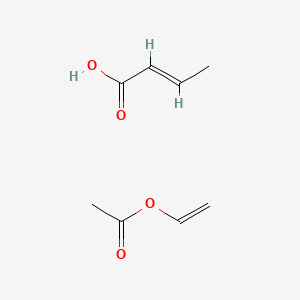

(E)-but-2-enoic acid;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2/c1-3-6-4(2)5;1-2-3-4(5)6/h3H,1H2,2H3;2-3H,1H3,(H,5,6)/b;3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKCCZIUZNTICH-ZPYUXNTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O.CC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O.CC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9010-82-6 | |

| Record name | 2-Butenoic acid, (E)-, polymer with ethenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25609-89-6 | |

| Record name | 2-Butenoic acid, polymer with ethenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025609896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, polymer with ethenyl acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.